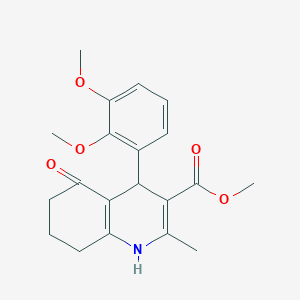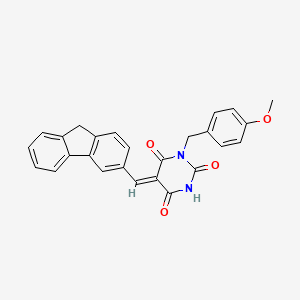
N'-(3-cyclohexen-1-ylcarbonyl)-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclohexen-1-ylcarbonyl)-4-methoxybenzohydrazide, commonly known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMH is a hydrazide derivative that has been synthesized through a multistep process, and its unique chemical structure has led to the exploration of its potential as a therapeutic agent.
作用機序
The mechanism of action of CMH varies depending on its application. In anticancer research, CMH has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's disease research, CMH has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. The exact mechanism of action of CMH in materials science is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMH vary depending on its application. In anticancer research, CMH has been shown to induce apoptosis in cancer cells, leading to cell death. In Alzheimer's disease research, CMH has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. The effects of CMH in materials science are still under investigation.
実験室実験の利点と制限
One advantage of using CMH in lab experiments is its high purity and yield, making it suitable for various applications. However, one limitation of using CMH is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on CMH. In medicinal chemistry, further studies are needed to optimize the structure of CMH for its anticancer properties. In Alzheimer's disease research, further studies are needed to investigate the potential of CMH as a therapeutic agent. In materials science, further studies are needed to explore the unique properties of materials synthesized using CMH as a building block. Overall, CMH has significant potential for various applications, and further research is needed to fully explore its capabilities.
合成法
The synthesis of CMH involves a multistep process that begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. This intermediate is then reacted with cyclohexene to produce 4-methoxybenzoylcyclohexene. The final step involves the reaction of this intermediate with hydrazine hydrate to produce CMH. The synthesis of CMH has been optimized to produce high yields and purity, making it suitable for various research applications.
科学的研究の応用
CMH has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CMH has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, CMH has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In materials science, CMH has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N'-(cyclohex-3-ene-1-carbonyl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-9-7-12(8-10-13)15(19)17-16-14(18)11-5-3-2-4-6-11/h2-3,7-11H,4-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDYAHSHDZRATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
![5-(2-chloro-4-fluorobenzoyl)-N-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5083837.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)
![[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B5083856.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)


![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)
